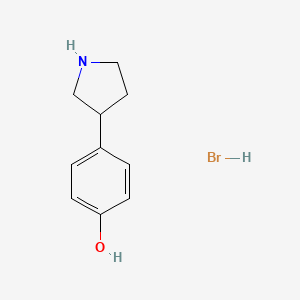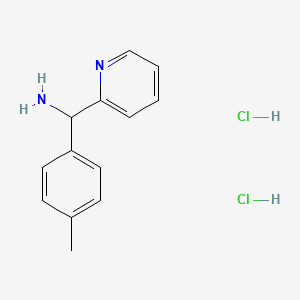
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
“(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803566-97-3 . It has a molecular weight of 271.19 . The IUPAC name for this compound is pyridin-2-yl (p-tolyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
- Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Method : The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
- Results : The process results in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines respectively from α-bromoketones and 2-aminopyridine .
- Application : N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized using this compound, have received great attention due to their varied medicinal applications .
- Method : The synthesis of these structures involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions .
- Results : The resulting N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have significant biological and therapeutic value .
Chemical Synthesis
Medicinal Chemistry
- Catalysis
- Application : This compound is used in the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol .
- Method : The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions . The key role is played by 1-(pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .
- Results : The resulting ruthenium complexes have shown high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol .
- Transfer Hydrogenation
- Application : This compound is used in the development of novel ruthenium catalysts for fast transfer hydrogenation of carbonyl compounds in 2-propanol .
- Method : The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions . The key role is played by 1-(pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .
- Results : The resulting ruthenium complexes have shown high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(4-methylphenyl)-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSICZJMIXDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



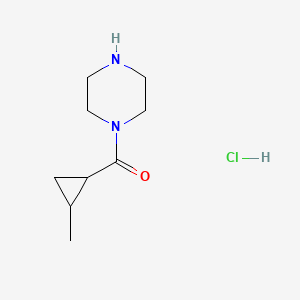
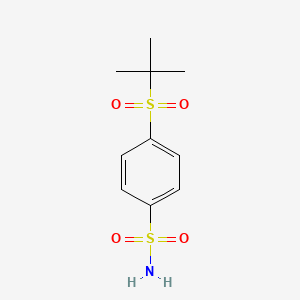
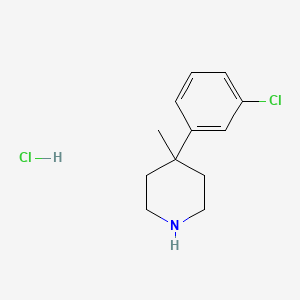
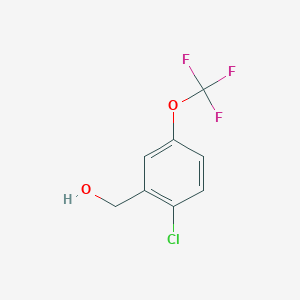
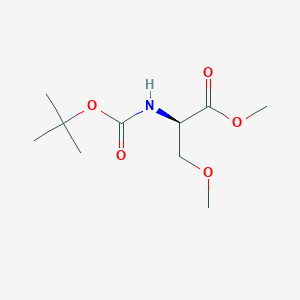
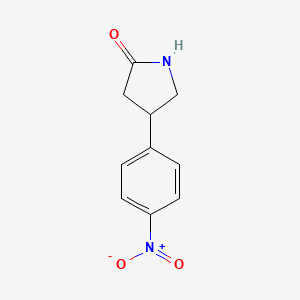
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)
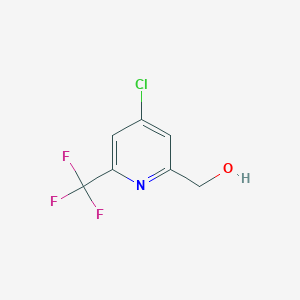
![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)
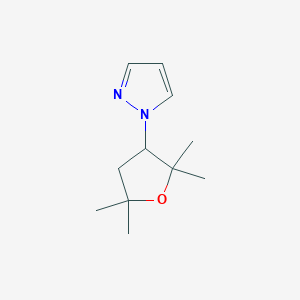
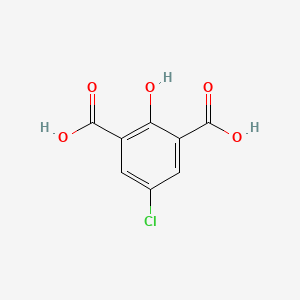
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
